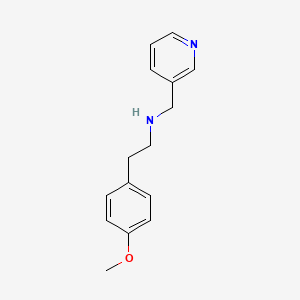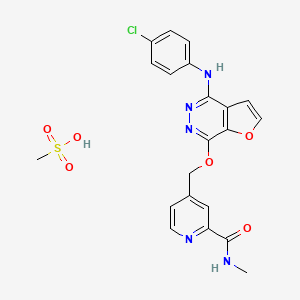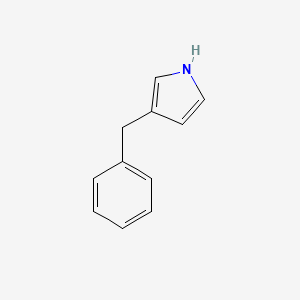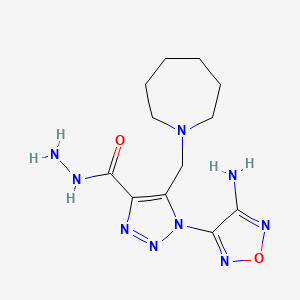![molecular formula C22H18O2 B3051427 2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone CAS No. 3363-92-6](/img/structure/B3051427.png)
2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone
Vue d'ensemble
Description
2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone, also known as Bis(p-phenylacetylphenyl) ether , is a compound with the molecular formula C28H22O3 and a molecular weight of 406.47 g/mol . Its chemical structure consists of a central ethanone (ketone) group linked to two phenyl rings through an oxygen bridge. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
- Ester Rearrangement (Fries Rearrangement) : This method involves the rearrangement of an ester to form a phenol. Although not specific to our compound, it highlights the general concept of ester rearrangements in phenol synthesis . Bamberger Rearrangement : This rearrangement involves N-phenylhydroxylamines and leads to the formation of phenols. Again, while not directly applicable to our compound, it demonstrates the importance of rearrangements in phenol synthesis . Hydrolysis of Phenolic Esters or Ethers : Hydrolyzing phenolic esters or ethers can yield phenols. The specific conditions and reagents depend on the starting material . Reduction of Quinones : Quinones can be reduced to phenols. The mechanism typically involves the addition of reducing agents like sodium borohydride or catalytic hydrogenation .
Molecular Structure Analysis
The molecular formula of 2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone is C28H22O3 . Its chemical structure consists of an ethanone group (ketone) linked to two phenyl rings through an oxygen bridge. The compound is also known as Bis(p-phenylacetylphenyl) ether . Here’s the 2D representation:
Chemical Reactions Analysis
- Free Radical Bromination : The benzylic position could undergo free radical bromination using N-bromosuccinimide (NBS) to replace a hydrogen with a bromine atom. This reaction is common for alkyl benzenes . Substitution Reactions : Benzylic halides can react via either SN1 or SN2 pathways. The resonance-stabilized carbocation at the benzylic position favors SN1 reactions, while primary benzylic halides may undergo SN2 reactions .
Propriétés
IUPAC Name |
2-phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-21(15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJOKJRACWSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397212 | |
| Record name | STK367740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-[4-(2-phenylacetyl)phenyl]ethanone | |
CAS RN |
3363-92-6 | |
| Record name | STK367740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)
![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)



![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)




![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3051365.png)
